REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:6]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)=[N:7][S:8][C:9]=1[C:10]([O:12]C)=[O:11])=[O:4].[OH-].[Na+].Cl>O>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([C:6]2[C:5]([C:3]([OH:4])=[O:2])=[C:9]([C:10]([OH:12])=[O:11])[S:8][N:7]=2)=[CH:19][CH:18]=1 |f:1.2|
|
Name
|
5
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(=NSC1C(=O)OC)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
The water layer is extracted with EtOAc (2×200 ml
|
Type
|
DISSOLUTION
|
Details
|
the precipitate slowly dissolves)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC(=C1C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |